Cas no 1007207-89-7 (N-(3-Bromo-4-fluorobenzoyl)morpholine)

N-(3-Bromo-4-fluorobenzoyl)morpholine is a brominated and fluorinated aromatic morpholine derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—the bromo and fluoro substituents on the benzene ring—enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecules. The morpholine moiety contributes to improved solubility and stability, making it suitable for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its ability to serve as a versatile scaffold. High purity and consistent quality ensure reliable performance in synthetic applications.
N-(3-Bromo-4-fluorobenzoyl)morpholine structure
1007207-89-7 structure
Product Name:N-(3-Bromo-4-fluorobenzoyl)morpholine
CAS No:1007207-89-7
MF:C11H11BrFNO2
MW:288.112945795059
MDL:MFCD11053798
CID:857368
PubChem ID:46738891
Update Time:2025-06-07

N-(3-Bromo-4-fluorobenzoyl)morpholine Chemical and Physical Properties

Names and Identifiers

    • (3-Bromo-4-fluorophenyl)(morpholino)methanone
    • N-(3-Bromo-4-fluorobenzoyl)morpholine
    • (3-bromo-4-fluorophenyl)-morpholin-4-ylmethanone
    • (3-Bromo-4-fluorophenyl)(morpholin-4-yl)methanone
    • DTXSID10674539
    • SCHEMBL2377855
    • AKOS015834312
    • F76325
    • DB-371070
    • 4-(3-Bromo-4-fluorobenzoyl)morpholine
    • 1007207-89-7
    • Methanone, (3-bromo-4-fluorophenyl)-4-morpholinyl-
    • MFCD11053798
    • LQLSTTTUFUYAMF-UHFFFAOYSA-N
    • (3-bromo-4-fluoro-phenyl)-morpholin-4-yl-methanone
    • BS-19055
    • MDL: MFCD11053798
    • Inchi: 1S/C11H11BrFNO2/c12-9-7-8(1-2-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2
    • InChI Key: LQLSTTTUFUYAMF-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)C(N1CCOCC1)=O)F

Computed Properties

  • Exact Mass: 286.99600
  • Monoisotopic Mass: 286.99572g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.549±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1.2 g/l) (25 º C),
  • PSA: 29.54000
  • LogP: 1.99850

N-(3-Bromo-4-fluorobenzoyl)morpholine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-(3-Bromo-4-fluorobenzoyl)morpholine Pricemore >>

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N-(3-Bromo-4-fluorobenzoyl)morpholine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1007207-89-7)N-(3-Bromo-4-fluorobenzoyl)morpholine
Order Number:A1096892
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:19
Price ($):267.0
Email:sales@amadischem.com

Additional information on N-(3-Bromo-4-fluorobenzoyl)morpholine

Introduction to N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS No. 1007207-89-7)

N-(3-Bromo-4-fluorobenzoyl)morpholine (CAS No. 1007207-89-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, plays a pivotal role in the synthesis of various pharmacologically active molecules. The presence of both bromo and fluoro substituents on the benzoyl moiety enhances its reactivity and utility in medicinal chemistry applications.

The compound's molecular structure consists of a benzoyl group attached to a morpholine ring, with specific halogen atoms at the 3rd and 4th positions. This arrangement not only contributes to its distinct chemical properties but also opens up numerous possibilities for further functionalization. In recent years, N-(3-Bromo-4-fluorobenzoyl)morpholine has been extensively studied for its potential in the development of novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a key intermediate in the synthesis of bioactive molecules. The bromo and fluoro substituents make it an attractive building block for constructing more complex structures, which can exhibit a wide range of biological activities. For instance, researchers have utilized this compound to develop inhibitors targeting specific enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

Recent studies have highlighted the compound's significance in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By incorporating N-(3-Bromo-4-fluorobenzoyl)morpholine into the design of kinase inhibitors, scientists have been able to create molecules that selectively inhibit aberrant signaling, thereby offering potential therapeutic benefits.

The use of this compound in drug discovery has also been extended to the development of antiviral agents. The unique structural features of N-(3-Bromo-4-fluorobenzoyl)morpholine allow for the creation of molecules that can interfere with viral replication mechanisms. This has led to promising results in preclinical studies, where derivatives of this compound have demonstrated efficacy against various viral strains.

In addition to its applications in oncology and virology, N-(3-Bromo-4-fluorobenzoyl)morpholine has shown potential in addressing neurological disorders. The ability to modulate neurotransmitter systems is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Researchers have explored its derivatives as potential candidates for enhancing cholinergic activity, which could lead to improved cognitive function.

The synthesis of N-(3-Bromo-4-fluorobenzoyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yields and purity, making it a reliable starting material for further derivatization. The process often involves bromination and fluorination reactions followed by condensation with morpholine derivatives.

The versatility of N-(3-Bromo-4-fluorobenzoyl)morpholine extends beyond its use as an intermediate; it also serves as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can gain insights into how different functional groups influence biological activity. This approach has been instrumental in optimizing lead compounds for clinical development.

The compound's stability under various storage conditions is another critical factor that makes it valuable in pharmaceutical applications. Studies have demonstrated that N-(3-Bromo-4-fluorobenzoyl)morpholine remains stable when stored at controlled temperatures, ensuring its integrity throughout the drug development process.

Ethical considerations are also paramount when working with such compounds. Ensuring proper handling procedures and compliance with regulatory guidelines are essential to maintain safety standards in research environments. The growing body of literature on N-(3-Bromo-4-fluorobenzoyl)morpholine underscores its importance as a tool for advancing medical research without compromising ethical standards.

In conclusion, N-(3-Bromo-4-fluorobenzoyl)morpholine strong>CAS No. 1007207-89-7 is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing novel therapeutic agents across various disease areas. As research continues to uncover new applications, this compound is poised to play an even greater role in shaping the future of medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1007207-89-7)N-(3-Bromo-4-fluorobenzoyl)morpholine
A1096892
Purity:99%
Quantity:25g
Price ($):267.0
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